molecular formula C7H12O3 B2931102 1-Ethoxycyclobutane-1-carboxylic acid CAS No. 1314980-55-6

1-Ethoxycyclobutane-1-carboxylic acid

Cat. No.: B2931102
CAS No.: 1314980-55-6
M. Wt: 144.17
InChI Key: JYCMFLSHXMJEAF-UHFFFAOYSA-N
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Description

1-Ethoxycyclobutane-1-carboxylic acid (CAS 1314980-55-6) is a high-purity chemical building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a synthetically versatile cyclobutane core, a scaffold prized for its ability to control molecular shape and reduce the number of rotatable bonds, which can lead to improved oral bioavailability and enhanced control over the activity and physical properties of drug candidates . Its molecular formula is C7H12O3, with a molecular weight of 144.17 g/mol . The compact, strained four-membered cyclobutane ring serves as an excellent sp3-rich scaffold in the pursuit of novel therapeutic agents. This carboxylic acid is particularly valuable in the synthesis of more complex molecules via state-of-the-art C-H functionalization techniques. For instance, it can serve as a substrate for transannular γ-C-H arylation, a powerful method that allows for the direct installation of (hetero)aryl groups to rapidly generate diverse and valuable compound libraries for biological screening . Such methodologies provide expedient access to a family of γ-arylated cycloalkane acids, which are known to display important biological activity and can be intermediates in formal syntheses of patented active molecules . As a bifunctional molecule containing both a carboxylic acid and an ether group, it offers multiple handles for further synthetic elaboration into esters, amides, and other derivatives. Researchers utilize this compound as a critical intermediate in the development of potential treatments for a range of human diseases, including cancer, viral infections, and autoimmune disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCMFLSHXMJEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314980-55-6
Record name 1-ethoxycyclobutane-1-carboxylic acid
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Synthetic Methodologies for 1 Ethoxycyclobutane 1 Carboxylic Acid and Analogues

Forward Synthesis Approaches for 1-Ethoxycyclobutane-1-carboxylic Acid

Forward synthesis, or retrosynthesis, involves a logical process of breaking down a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the formation of the C-C bond of the carboxyl group or the construction of the substituted cyclobutane (B1203170) ring.

Oxidation Reactions in Carboxylic Acid Synthesis

A fundamental and widely used method for the preparation of carboxylic acids is the oxidation of primary alcohols or aldehydes. This approach is contingent on the availability of the corresponding alcohol or aldehyde precursor of this compound.

The oxidation of a primary alcohol to a carboxylic acid is a robust transformation in organic synthesis. For the synthesis of this compound, the required precursor would be (1-ethoxycyclobutyl)methanol. A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the scale of the reaction and the presence of other functional groups.

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in an acidic solution (Jones reagent), and sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst. The general reaction is depicted below:

Reaction Scheme: (1-Ethoxycyclobutyl)methanol → this compound

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO₄)Basic aqueous solution, followed by acidification
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to room temperature
Sodium Hypochlorite (NaClO)Catalytic TEMPO, aqueous solution

Similarly, the oxidation of an aldehyde to a carboxylic acid is a common and efficient method. The precursor for this route would be 1-ethoxycyclobutane-1-carbaldehyde. This transformation can be achieved using a range of oxidizing agents, often milder than those required for primary alcohol oxidation.

Tollens' reagent ([Ag(NH₃)₂]⁺), potassium permanganate (KMnO₄), and sodium chlorite (B76162) (NaClO₂) are effective reagents for this purpose.

Reaction Scheme: 1-Ethoxycyclobutane-1-carbaldehyde → this compound

Oxidizing AgentTypical Conditions
Tollens' Reagent ([Ag(NH₃)₂]⁺)Ammoniacal silver nitrate (B79036) solution
Potassium Permanganate (KMnO₄)Basic or acidic aqueous solution
Sodium Chlorite (NaClO₂)Buffered aqueous solution

Carbonylative Approaches

Carbonylative methods involve the introduction of a carbonyl group, typically from carbon dioxide, into an organometallic species. This is a powerful technique for forming carboxylic acids.

The carboxylation of a Grignard reagent is a classic and versatile method for the synthesis of carboxylic acids. libretexts.org This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. tamu.edu For the synthesis of this compound, the corresponding Grignard reagent, 1-ethoxycyclobutylmagnesium halide, would be required.

The Grignard reagent is typically prepared by reacting the corresponding alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). The subsequent reaction with carbon dioxide (often in the form of dry ice) followed by an acidic workup yields the carboxylic acid. tamu.eduyoutube.com A key advantage of this method is the extension of the carbon chain by one carbon atom. youtube.com

Reaction Scheme: 1-Ethoxy-1-halocyclobutane + Mg → 1-Ethoxycyclobutylmagnesium halide 1-Ethoxycyclobutylmagnesium halide + CO₂ → Halomagnesium 1-ethoxycyclobutane-1-carboxylate Halomagnesium 1-ethoxycyclobutane-1-carboxylate + H₃O⁺ → this compound

ReactantReagentsProduct
1-Ethoxy-1-bromocyclobutane1. Mg, THF; 2. CO₂ (dry ice); 3. H₃O⁺This compound

It is important to note that Grignard reagents are incompatible with acidic functional groups, so any such groups in the starting material must be protected. libretexts.orgleah4sci.com

Malonic Ester Synthesis and Alkylation Strategies

The malonic ester synthesis is a valuable method for preparing carboxylic acids, particularly substituted acetic acids. uomustansiriyah.edu.iqchemicalnote.com This synthesis utilizes the high acidity of the α-hydrogens of diethyl malonate and the ease with which the resulting substituted malonic acids decarboxylate. uomustansiriyah.edu.iq

For the synthesis of a cyclobutane-containing carboxylic acid, a variation of the malonic ester synthesis is employed. This typically involves the reaction of diethyl malonate with a dihalide, such as 1,3-dibromopropane (B121459), to form a cyclic diester. acs.orgorgsyn.org

To synthesize an analogue like cyclobutanecarboxylic acid, diethyl malonate is first deprotonated with a strong base like sodium ethoxide to form a nucleophilic enolate. chemicalnote.com This enolate then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane in a two-step process. The first substitution yields an intermediate that, upon treatment with another equivalent of base, undergoes an intramolecular cyclization to form diethyl cyclobutane-1,1-dicarboxylate (B1232482). acs.orgorgsyn.org Hydrolysis of the diester followed by decarboxylation yields cyclobutanecarboxylic acid. acs.orgorgsyn.org

Reaction Scheme for Cyclobutanecarboxylic Acid: Diethyl malonate + NaOEt → Sodio-diethyl malonate Sodio-diethyl malonate + 1,3-dibromopropane → Diethyl 2-(3-bromopropyl)malonate Diethyl 2-(3-bromopropyl)malonate + NaOEt → Diethyl cyclobutane-1,1-dicarboxylate Diethyl cyclobutane-1,1-dicarboxylate + H₃O⁺, Δ → Cyclobutanecarboxylic acid + CO₂ + 2 EtOH

Starting MaterialReagentsIntermediateFinal Product
Diethyl malonate1. NaOEt; 2. 1,3-dibromopropane; 3. NaOEtDiethyl cyclobutane-1,1-dicarboxylateCyclobutanecarboxylic acid

While this specific example leads to cyclobutanecarboxylic acid, modifications to the starting materials and reaction conditions could potentially be adapted to synthesize more complex analogues.

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and direct method for the construction of cyclobutane rings through the reaction of two olefinic components. acs.orgsci-hub.se This approach is particularly relevant for synthesizing cyclobutane-1,3-dicarboxylic acid scaffolds.

The [2+2] photodimerization of alkenes is a historically significant and synthetically useful method for creating cyclobutane structures. acs.org This strategy has been effectively employed to synthesize cyclobutane-1,3-dicarboxylic acids (CBDAs), which are valuable building blocks for polymeric materials. sci-hub.senih.gov

A prominent example is the synthesis of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) from the photodimerization of trans-cinnamic acid. nih.gov Similarly, other biorenewable cyclobutane-containing diacids have been synthesized from precursors like sorbic acid using [2+2] photocycloaddition. nih.gov The reaction often proceeds in the solid state, where the crystal packing pre-organizes the olefinic units in a favorable orientation for cycloaddition upon UV irradiation. sci-hub.se

Key findings from research in this area include:

Template-Directed Synthesis: To control the regioselectivity and diastereoselectivity of the cycloaddition, covalent templates can be employed. For instance, 1,8-dihydroxynaphthalene has been used as a template to facilitate selective homo- and heterodimerization of cinnamic acid derivatives, yielding symmetrical and unsymmetrical β-truxinic acid products as single diastereomers in high yields (78-99%). sci-hub.se

Solid-State vs. Solution Phase: While solid-state photochemistry is effective, reactions can also be performed in solution, though this may lead to mixtures of isomers. sci-hub.se The use of ionic liquids as solvents has also been shown to facilitate efficient [2+2] photodimerization reactions. acs.org

ReactantProductConditionsYieldReference
trans-Cinnamic acidα-Truxillic acidSolid-state UV irradiationHigh nih.gov
Sorbic acid with EthylenediamineCBDA-3 (a cyclobutane diacid)Solid-state UV irradiationHigh nih.gov
Cinnamic acid derivatives on a templateβ-Truxinic acid analoguesSolid-state UV irradiationup to 99% sci-hub.se

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the formation of cyclobutane rings. This method often involves single-electron transfer (SET) processes to generate radical intermediates that can undergo cyclization.

One notable application is the synthesis of structurally diverse cyclobutanes through a photoredox-catalyzed deboronative radical addition–polar cyclization cascade. nih.govscispace.com In this approach, alkylboronic esters are used to generate alkyl radicals, which then participate in a cascade reaction with a haloalkyl alkene to form the cyclobutane ring. nih.govscispace.com Key features of this methodology include:

Mild Reaction Conditions: The reactions are typically carried out at room temperature under visible light irradiation, showing excellent functional group tolerance. nih.gov

Cascade Process: The method combines a radical addition with a polar cyclization in a single step, representing an open-shell variant of Michael-induced ring closure reactions. scispace.com

Broad Substrate Scope: This strategy is not limited to cyclobutane formation and can be extended to synthesize other ring sizes, including 3-, 5-, 6-, and 7-membered rings. nih.gov

While direct synthesis of this compound using this method has not been reported, the broad applicability to functionalized alkenes suggests its potential for accessing related cyclobutane carboxylic acid derivatives.

Reactant 1Reactant 2CatalystProduct TypeReference
Alkylboronic esterHaloalkyl alkeneOrganic photoredox catalystFunctionalized cyclobutane nih.govscispace.com

Ring Contraction and Rearrangement Strategies

Ring contraction methodologies provide an alternative route to cyclobutane scaffolds from larger, more readily available cyclic precursors. These strategies often involve rearrangement reactions that extrude an atom or group from the starting ring.

A novel and stereoselective method for synthesizing multisubstituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine (B122466) derivatives. acs.org This transformation is mediated by a nitrogen extrusion process from a 1,1-diazene intermediate, which proceeds through a 1,4-biradical that rapidly cyclizes. acs.org

The key advantages of this method are:

Stereospecificity: The reaction proceeds with a high degree of stereoretention. For example, optically pure pyrrolidines can be converted to enantiopure cyclobutane derivatives with excellent diastereo- and enantiocontrol. acs.org

Access to Complex Scaffolds: This method has been successfully applied to the synthesis of unsymmetrical truxillate cores found in natural products like piperarborenine B. acs.org

Functional Group Tolerance: The reaction tolerates a range of substituents on the pyrrolidine ring, allowing for the synthesis of highly functionalized cyclobutanes, including those with ester functionalities. For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cyclobutane. acs.org

Pyrrolidine DerivativeProductYieldStereocontrolReference
Pyrrolidine 60Cyclobutane 6130%High acs.org
Optically pure spirooxindole 43Product 4446%dr > 20:1, ee = 97% acs.org
trans-pyrrolidine 49trans-cyclobutane 50-dr > 20:1, ee > 99% acs.org

While typically leading to cyclopropyl (B3062369) ketones, oxidative ring contraction of cyclobutenes represents another rearrangement strategy involving four-membered rings. This transformation, often mediated by reagents like m-chloroperoxybenzoic acid (mCPBA), proceeds under mild conditions. rsc.org Although this specific reaction yields cyclopropanes, the manipulation of strained cyclobutane derivatives through rearrangement is a recurring theme in the synthesis of small rings. rsc.orgresearchgate.net

Other rearrangement-based methods, such as the Wolff rearrangement of α-diazoketones derived from larger rings, are also employed to contract rings and form cyclobutane and cyclopentane (B165970) carboxylic acid derivatives. rsc.orgntu.ac.uk For example, photoirradiation of a cyclopentanone-derived α,β-unsaturated diazoketone can lead to a ring-contracted cyclobutane ester. ntu.ac.uk

Strain-Release Radical Additions

The high ring strain of bicyclic compounds like bicyclo[1.1.0]butanes (BCBs) can be harnessed to drive reactions that form functionalized cyclobutanes. Strain-release radical additions offer a powerful method for installing substituents onto a cyclobutane core.

A recently developed photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade (SRRC) strategy allows for the efficient synthesis of polysubstituted cyclobutanes. nih.govrsc.org This protocol utilizes readily available α-silylamines as radical precursors and strained BCBs or cyclobutenes as radical acceptors. nih.govrsc.org

The mechanism involves the addition of a nucleophilic radical to the strained central C-C σ-bond of the BCB, driven by the release of ring strain. nih.gov This is followed by a single-electron reduction and a acs.orgacs.org-rearrangement to yield highly substituted cyclobutanes containing functionalities such as carboxylic acid groups. nih.govrsc.org

This methodology provides access to:

1,1,3- and 1,1,2-trisubstituted cyclobutanes. nih.gov

Cyclobutanes containing non-natural amino acid scaffolds. nih.govrsc.org

Products with excellent diastereoselectivities. nih.gov

The versatility of this method in incorporating carboxylic acid functionalities makes it a promising, though not yet directly applied, strategy for synthesizing complex analogues of this compound. nih.govnih.gov

Established Synthesis of this compound

While modern methods provide versatile entries into the cyclobutane scaffold, the synthesis of this compound itself is typically achieved through more classical, yet highly reliable, approaches. The most common route involves the preparation of a precursor, diethyl 1,1-cyclobutanedicarboxylate, followed by selective hydrolysis.

The standard synthesis of diethyl 1,1-cyclobutanedicarboxylate is achieved via the alkylation of diethyl malonate with a 1,3-dihalopropane, such as trimethylene dibromide or trimethylene chlorobromide, in the presence of a base like sodium ethoxide. acs.orgorgsyn.orgorgsyn.org

The reaction proceeds as follows:

Deprotonation of diethyl malonate with sodium ethoxide to form the sodiomalonate enolate.

Nucleophilic attack of the enolate on one of the electrophilic carbons of the 1,3-dihalopropane.

A second, intramolecular nucleophilic attack by the resulting carbanion to close the four-membered ring, displacing the second halide.

This procedure can provide diethyl 1,1-cyclobutanedicarboxylate in moderate to good yields (around 50-55%). acs.orgorgsyn.org this compound, which is the monoethyl ester of 1,1-cyclobutanedicarboxylic acid, can then be obtained through careful partial hydrolysis of the diethyl ester. sigmaaldrich.com Alternatively, complete hydrolysis of the diester yields 1,1-cyclobutanedicarboxylic acid, which is a useful precursor in its own right for various applications, including the synthesis of pharmaceuticals like carboplatin. orgsyn.orgchemicalbook.com

Reactant 1Reactant 2BaseProductYieldReference
Diethyl malonateTrimethylene chlorobromideSodium ethoxideDiethyl 1,1-cyclobutanedicarboxylate53-55% orgsyn.org
Diethyl allylmalonateHBr, then Sodium ethoxideSodium ethoxideDiethyl 1,1-cyclobutanedicarboxylate~50% acs.org

Catalytic Approaches in Cyclobutane Synthesis

Catalytic strategies for accessing enantioenriched cyclobutanes can be broadly divided into two main categories: ring-forming reactions and the functionalization of pre-existing four-membered rings. acs.orgrsc.org The former includes [2+2] cycloadditions and cyclizations of acyclic precursors, while the latter involves transformations of molecules like cyclobutanones and cyclobutenes. acs.orgrsc.orgresearchgate.net The development of catalytic enantioselective reactions has significantly advanced the field, providing access to a wide array of chiral cyclobutanes that were previously difficult to obtain. nih.gov

Transition metal-catalyzed cycloadditions are powerful and atom-economical methods for constructing functionalized ring systems from simple starting materials. researchgate.netnih.gov The [2+2] cycloaddition of olefins is a particularly direct route to the cyclobutane core. baranlab.orgnih.govacs.org Various transition metals, including rhodium, cobalt, nickel, and palladium, have been employed to catalyze these transformations, which often proceed through metallacyclic intermediates. rsc.orgacs.org

These catalytic systems can overcome the thermal barriers of concerted cycloadditions, which are often forbidden by Woodward-Hoffmann rules, and can control the regioselectivity and stereoselectivity of the reaction. rsc.org For instance, transition metal catalysis enables [2+2] cycloadditions between unactivated olefins, dienes, and acetylenes, which are typically poor partners under thermal or photochemical conditions. acs.org The choice of metal and ligands can significantly influence the reaction's outcome, allowing for the synthesis of diverse and complex cyclobutane structures. acs.org

Table 1: Examples of Transition Metal-Catalyzed Cycloaddition Reactions for Cyclobutane Synthesis

Catalyst System Reactant 1 Reactant 2 Product Type Reference
Ni(0) with P(OPh)₃ 2-substituted Norbornadiene Acrylonitrile endo-[2+2] Adduct acs.org
[RhCl(CO)₂]₂ Alkyne-allenyl cyclobutane - (intramolecular) Bicyclo[6.4.0]dodecatriene rsc.org
Pd(0) Methylenecyclopropane Electron-deficient olefin [3+2] Cycloadduct acs.org

Lewis acid catalysis plays a crucial role in promoting cycloaddition reactions by activating one of the reacting partners, thereby lowering the activation energy of the process. researchgate.netacs.org In the context of cyclobutane synthesis, chiral Lewis acids are particularly valuable as they can induce high levels of enantioselectivity, providing access to optically active products. nih.gov

One notable strategy involves the Lewis acid-catalyzed reactions of donor-acceptor (D-A) cyclopropanes or bicyclo[1.1.0]butanes (BCBs) with various partners. researchgate.netacs.org For example, the formal (3+3) cycloaddition of BCBs with nitrones, enabled by a chiral Cobalt(II)/PyIPI catalyst, can produce pharmaceutically important hetero-bicyclo[3.1.1]heptane derivatives with excellent yield and enantioselectivity (up to >99% ee). nih.govresearchgate.net This approach demonstrates the ability of a chiral Lewis acid to control the stereochemical outcome in the construction of complex, bridged bicyclic systems containing a cyclobutane core. nih.gov Similarly, Lewis acids like Sc(OTf)₃ can catalyze the ring-opening of BCBs with nucleophiles such as thioamides to generate highly functionalized 1,1,3-trisubstituted cyclobutanes with high stereocontrol. acs.org

Table 2: Lewis Acid-Catalyzed Enantioselective Cycloadditions

Lewis Acid/Catalyst Substrate 1 Substrate 2 Product Type Enantiomeric Excess (ee) Reference
Chiral Co(II)/PyIPI Bicyclo[1.1.0]butane (BCB) Nitrone Hetero-bicyclo[3.1.1]heptane >99% nih.govresearchgate.net
Sc(OTf)₃ Acyl-BCB Acyclic Thioamide 1,1,3-Trisubstituted Cyclobutane N/A (Stereocontrol) acs.org

The catalytic functionalization of pre-formed cyclobutene (B1205218) rings is a modular and powerful strategy for creating complex, enantioenriched cyclobutanes. acs.orgrsc.orgnih.gov Cobalt catalysis has recently emerged as a versatile tool for unprecedented carbon-carbon bond-forming reactions of cyclobutenes. acs.orgnih.gov These reactions are often initiated by an enantioselective carbometalation step, where a chiral cobalt complex adds across the cyclobutene double bond. acs.orgnih.gov

By employing cobalt catalysts with specific chiral phosphine (B1218219) ligands, a variety of functional groups, including allyl, alkynyl, and alkyl groups, can be introduced with high diastereo- and enantioselectivity. acs.orgnih.gov For example, cobalt-catalyzed reductive coupling of unactivated cyclobutenes with aldehydes provides access to densely functionalized cyclobutanes. rsc.org These transformations highlight the unique reactivity of cobalt, which can generate reactive organocobalt intermediates capable of engaging with the relatively inert double bond of cyclobutenes. acs.org

Table 3: Selected Cobalt-Catalyzed Reactions of Cyclobutenes

Reaction Type Cyclobutene Substrate Coupling Partner Key Features Reference
Reductive Coupling Unactivated Cyclobutene Aldehyde High diastereo- and enantioselectivity rsc.org
Allyl Addition Cyclobutene Allyl Source Involves 1,3-cobalt migration acs.orgnih.gov
Alkynyl Addition Cyclobutene Alkyne Source Enantioselective carbometalation acs.orgnih.gov

Rhodium catalysis offers another effective pathway for the enantioselective synthesis of functionalized cyclobutane derivatives. nih.govresearchgate.net A notable example is the asymmetric arylation and vinylation of cyclobutenone ketals using boronic acids. nih.govthieme-connect.com This transformation proceeds via an enantioselective carbometalation of the cyclobutene double bond by a chiral rhodium complex, generating a cyclobutyl-rhodium intermediate. nih.govresearchgate.net

This intermediate then undergoes a β-oxygen elimination to yield highly enantioenriched cyclobutenyl enol ethers. nih.govresearchgate.net The reaction serves as an effective surrogate for a 1,4-addition to a cyclobutenone. nih.gov The process is characterized by its mild reaction conditions and high tolerance for a wide range of functional groups on the boronic acid partner, making it a valuable tool for synthesizing complex cyclobutane-containing molecules. thieme-connect.com

Table 4: Rh-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals

Rhodium Catalyst System Substrate Reagent Product Type Yield / ee Reference
[RhCl(coe)₂]₂ / Chiral Diene Ligand Cyclobutenone Ketal Arylboronic Acid Chiral Enol Ether up to 93% / 98% thieme-connect.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method for designing an organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inscripps.edu For this compound, the analysis focuses on strategies to construct the core cyclobutane ring bearing a quaternary center with both an ester and a carboxylic acid group (or their precursors).

Two primary disconnection strategies are apparent for the synthesis of the this compound core.

Strategy 1: Malonic Ester Synthesis Approach

This classical approach involves disconnecting the two C-C bonds at the quaternary carbon (C1) that are part of the cyclobutane ring. This leads back to a malonate-type precursor and a 1,3-dielectrophile.

Disconnection: C1-C2 and C1-C4 bonds.

Synthons: A ⁻C(COOEt)(COOH) anion and a ⁺CH₂CH₂CH₂⁺ dication.

Synthetic Equivalents: The synthetic equivalent for the anionic synthon is monoethyl malonate or a related derivative. The dicationic synthon's equivalent is a 1,3-dihalopropane, such as 1,3-dibromopropane.

The forward synthesis would involve a base-mediated double alkylation of a malonic ester derivative with 1,3-dibromopropane to form the cyclobutane ring. orgsyn.org Specifically, one could start with diethyl malonate, perform the cyclization to get diethyl 1,1-cyclobutanedicarboxylate, followed by selective mono-hydrolysis to yield the target molecule, which is also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester. sigmaaldrich.com

Strategy 2: [2+2] Cycloaddition Approach

A more modern strategy involves disconnecting the cyclobutane ring into two, two-carbon fragments, corresponding to a [2+2] cycloaddition reaction. acs.orgresearchgate.net

Disconnection: C1-C2 and C3-C4 bonds (or C2-C3 and C4-C1).

Synthons/Synthetic Equivalents: This disconnection points to the reaction between an electron-rich ketene (B1206846) acetal (B89532) and a simple alkene. The key fragments would be 1,1-diethoxyethene (B179383) (as a precursor to the ethoxycarbonyl group) and an activated alkene like ethyl acrylate. Alternatively, the reaction could be between an allenoate and an alkene. nih.govacs.org

The forward synthesis would involve a thermally, photochemically, or catalytically promoted [2+2] cycloaddition. For instance, the cycloaddition of an allenoate with a terminal alkene can rapidly produce 1,3-substituted cyclobutanes. nih.gov While this specific substitution pattern is different, the underlying principle of forming the four-membered ring via cycloaddition is a powerful and convergent strategy. nih.govresearchgate.net

Strategic Placement of Ethoxy and Carboxylic Acid Functionalities

The primary challenge in synthesizing this compound lies in the geminal substitution pattern on the cyclobutane ring. Several strategic approaches can be envisioned, primarily revolving around the formation of a key intermediate that can be converted to the target molecule.

One plausible and widely utilized strategy for creating 1,1-disubstituted cyclobutanes is through the alkylation of an active methylene (B1212753) compound with a 1,3-dihalopropane. This can be adapted for the synthesis of the target molecule through the preparation of diethyl 1,1-cyclobutanedicarboxylate. This diester is a common precursor for monosubstituted and 1,1-disubstituted cyclobutane derivatives. orgsyn.orgorgsyn.org The synthesis typically involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide. orgsyn.org

Following the successful synthesis of diethyl 1,1-cyclobutanedicarboxylate, the next critical step is the selective mono-hydrolysis of one of the ester groups to yield ethyl 1-carboxycyclobutane-1-carboxylate. This can be a challenging transformation due to the potential for complete hydrolysis to the dicarboxylic acid. Careful control of reaction conditions, such as using a stoichiometric amount of base (e.g., potassium hydroxide (B78521) in ethanol) and monitoring the reaction progress, is crucial. The resulting monoacid monoester is a key intermediate.

An alternative pathway involves the synthesis of ethyl 1-cyanocyclobutane-1-carboxylate. chemicalbook.comchemdad.com This can be achieved by reacting ethyl cyanoacetate (B8463686) with 1,3-dibromopropane under basic conditions. chemicalbook.com The cyano group can then be hydrolyzed to a carboxylic acid. This method offers an alternative route to a precursor that contains one of the desired functionalities (the ester, which corresponds to the ethoxy and carbonyl groups) and a group that can be converted to the other (the nitrile to the carboxylic acid).

The final step in these proposed syntheses would be the conversion of the remaining ester or the introduction of the ethoxy group. Starting from ethyl 1-carboxycyclobutane-1-carboxylate, a straightforward acidic or basic hydrolysis would yield 1,1-cyclobutanedicarboxylic acid, which upon decarboxylation would lead to cyclobutanecarboxylic acid, not the target molecule. Therefore, a more nuanced approach is required. A potential, though less direct, route could involve the conversion of 1-hydroxycyclobutane-1-carboxylic acid derivatives, which could then be etherified.

A summary of a potential synthetic approach is presented in Table 1.

StepReactionReactantsKey Considerations
1CycloalkylationDiethyl malonate, 1,3-dibromopropane, Sodium ethoxideAnhydrous conditions are crucial to prevent side reactions. orgsyn.org
2Selective Mono-hydrolysisDiethyl 1,1-cyclobutanedicarboxylate, Potassium hydroxide (1 equiv.)Careful control of stoichiometry and reaction time to prevent di-hydrolysis.
3Conversion to TargetEthyl 1-carboxycyclobutane-1-carboxylateThis step is hypothetical and would require further functional group manipulation.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes involved. This includes the use of enzymatic catalysts, minimizing or eliminating solvents, employing aqueous reaction media with recyclable catalysts, and utilizing photocatalytic methods.

Enzymatic Catalysis

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of this compound, enzymes could be particularly useful in the selective hydrolysis of a diester precursor. Lipases are a class of enzymes known for their ability to catalyze the hydrolysis of esters, often with high enantioselectivity. nih.gov

For instance, the enzymatic hydrolysis of diethyl 1,1-cyclobutanedicarboxylate could potentially be controlled to favor the formation of the monoester, ethyl 1-carboxycyclobutane-1-carboxylate. This approach could offer higher yields and selectivity compared to traditional chemical hydrolysis, while also being conducted under milder, aqueous conditions. While specific studies on the enzymatic resolution of diethyl 1,1-cyclobutanedicarboxylate are not prevalent, the principle has been demonstrated for a variety of other dicarboxylic acid esters. nih.gov

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. While the synthesis of this compound itself may not be entirely solvent-free due to the nature of the reactants and intermediates, key steps can be adapted.

For example, [2+2] cycloaddition reactions, a fundamental method for constructing cyclobutane rings, can in some cases be performed under solvent-free conditions, often initiated by thermal or photochemical means. acs.org While the direct [2+2] cycloaddition to form the 1-ethoxy-1-carboxylic acid moiety is not straightforward, the synthesis of the cyclobutane core from appropriate precursors could potentially be achieved without a solvent, thereby reducing waste and energy consumption associated with solvent use and removal.

Aqueous Reaction Media and Recyclable Catalysts

The use of water as a solvent is a cornerstone of green chemistry. For cycloaddition reactions leading to cyclobutane cores, performing these in aqueous media can offer significant advantages, including enhanced reaction rates and selectivities, as well as simplified product isolation. The challenge often lies in the poor water solubility of many organic reactants.

To overcome this, the use of recyclable, water-soluble catalysts or heterogeneous catalysts that can be easily recovered is an active area of research. For instance, copper-catalyzed azide-alkyne cycloadditions, a type of "click chemistry," have been successfully performed in water using recyclable heterogeneous copper catalysts. nih.govmdpi.com While not directly applicable to the synthesis of the target molecule via a [2+2] cycloaddition, this demonstrates the feasibility of using recyclable catalysts in aqueous media for ring-forming reactions. The development of water-tolerant Lewis acids or organocatalysts could enable the key cyclization step to be performed in water, followed by easy separation and reuse of the catalyst. rsc.orgresearchgate.net

Photocatalytic Green Approaches

Photocatalysis, especially using visible light, is an emerging green synthetic tool that can promote reactions under mild conditions with high selectivity. researchgate.net Photocatalytic [2+2] cycloadditions are a powerful method for the synthesis of cyclobutane rings. nih.gov These reactions can often be carried out at room temperature, reducing the energy input required for thermally promoted reactions.

The development of organic and organometallic photocatalysts has expanded the scope of these reactions to a wider range of substrates. While direct photocatalytic synthesis of this compound is not documented, the photocatalytic formation of the cyclobutane skeleton from appropriately functionalized alkenes is a promising green strategy. This approach avoids the use of harsh reagents and can often be conducted in more environmentally friendly solvents.

Synthesis of Derivatized this compound Analogues

The carboxylic acid and ethoxy functionalities of this compound serve as versatile handles for the synthesis of a variety of derivatized analogues. These derivatives can be prepared through standard organic transformations.

A primary derivatization pathway involves the activation of the carboxylic acid group, which can then be reacted with a range of nucleophiles. For example, the carboxylic acid can be converted to an acyl chloride, such as 1-ethoxycyclobutane-1-carbonyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. smolecule.comnih.gov This activated intermediate can readily react with amines to form amides, with alcohols to form esters, and with other nucleophiles to generate a library of derivatives.

The formation of amides is a particularly common and important transformation in medicinal chemistry. The coupling of this compound with various amines can be achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This methodology allows for the synthesis of a wide array of 1-ethoxycyclobutane-1-carboxamides.

A summary of potential derivatization reactions is presented in Table 2.

Derivative ClassSynthetic MethodReagents
AmidesAmide couplingAmines, EDC, HOBt, DIPEA
EstersFischer esterification or Acyl chloride routeAlcohols, Acid catalyst or Thionyl chloride followed by alcohol
Acyl HalidesHalogenationThionyl chloride, Oxalyl chloride

These derivatization strategies provide access to a diverse range of analogues of this compound, enabling the exploration of their chemical and biological properties.

Esterification of the Carboxylic Acid Moiety

The conversion of this compound to its corresponding esters is a fundamental transformation in organic synthesis. The most common method for this conversion is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comcerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca

This reaction is an equilibrium process. masterorganicchemistry.comathabascau.ca To drive the reaction toward the formation of the ester, it is common practice to use a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out by heating the mixture of the carboxylic acid, alcohol, and catalyst. athabascau.ca

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

While specific studies on the esterification of this compound are not extensively detailed in the available literature, the general principles of Fischer esterification are broadly applicable. For a representative procedure, one would dissolve this compound in an excess of the desired alcohol (e.g., ethanol (B145695) to form the ethyl ester), add a catalytic amount of a strong acid, and heat the mixture under reflux. The progress of the reaction would be monitored, and upon completion, the product would be isolated and purified.

Table 1: General Conditions for Fischer Esterification

ParameterCondition
Reactants This compound, Alcohol (e.g., Ethanol, Methanol)
Catalyst Concentrated H₂SO₄, TsOH, or HCl
Solvent Excess of the reactant alcohol
Temperature Reflux
Key Feature Equilibrium reaction; driven by excess alcohol or water removal

Amidation Reactions

The synthesis of amides from this compound involves the formation of a new carbon-nitrogen bond. The direct reaction between a carboxylic acid and an amine is generally not feasible as it results in an acid-base reaction, forming a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" to facilitate the reaction with an amine. fishersci.co.uk

A common strategy for the amidation of carboxylic acids is the use of coupling reagents. nih.govluxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine. luxembourg-bio.com

Widely used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govluxembourg-bio.com The reaction is often carried out in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). fishersci.co.uknih.gov These additives can minimize side reactions and reduce the risk of racemization if the carboxylic acid has a stereocenter. luxembourg-bio.com The mechanism generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by the amine to form the amide, or it can react with an additive like HOBt to form an active ester, which subsequently reacts with the amine. nih.govluxembourg-bio.com

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an amine to form the amide. fishersci.co.uk The Schotten-Baumann reaction, for example, describes the amidation of an amine with an acyl chloride. fishersci.co.uk

For the synthesis of 1-ethoxycyclobutane-1-carboxamide, one would typically dissolve this compound in a suitable aprotic solvent, add a coupling reagent like EDC and an additive such as HOBt, followed by the addition of the desired amine (e.g., ammonia (B1221849) for the primary amide). The reaction is usually stirred at room temperature until completion.

Table 2: Common Reagents for Amidation of Carboxylic Acids

Reagent ClassExamplesRole
Coupling Reagents DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxylic acid
Additives HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses side reactions and racemization
Bases DIEA (N,N-Diisopropylethylamine), TriethylamineNeutralizes acid byproducts
Amines Ammonia, Primary amines, Secondary aminesNucleophile for amide bond formation

Reductions of the Carboxylic Acid to Aldehydes or Alcohols

The reduction of the carboxylic acid group in this compound can lead to the formation of either the corresponding primary alcohol, (1-ethoxycyclobutyl)methanol, or the aldehyde, 1-ethoxycyclobutane-1-carbaldehyde. The outcome of the reduction is dependent on the choice of the reducing agent.

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this transformation. masterorganicchemistry.comlibretexts.orgorgosolver.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.comlibretexts.org

The reduction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The reaction mechanism involves a series of hydride transfers from the aluminohydride species to the carbonyl carbon. orgosolver.com The first step is an acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, which produces hydrogen gas and a lithium carboxylate salt. orgosolver.com Subsequent hydride additions to the carbonyl group lead to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it is not possible to isolate the aldehyde under these reaction conditions. libretexts.org The reaction is completed by a careful aqueous workup to hydrolyze the resulting aluminum alkoxide complex and liberate the alcohol product. orgosolver.com

The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation. It requires the use of specialized and less reactive hydride reagents that can stop the reduction at the aldehyde stage. While there are methods for the partial reduction of carboxylic acid derivatives (like esters or acid chlorides) to aldehydes, the direct reduction of a carboxylic acid to an aldehyde is less common and often proceeds in low yield.

For the synthesis of (1-ethoxycyclobutyl)methanol, this compound would be slowly added to a solution of LiAlH₄ in an anhydrous ether solvent at a reduced temperature. After the reaction is complete, a careful workup procedure involving the sequential addition of water and a base or acid would be performed to isolate the primary alcohol.

Table 3: Reducing Agents for Carboxylic Acids

ReagentProductReaction ConditionsNotes
Lithium aluminum hydride (LiAlH₄) Primary AlcoholAnhydrous ether (e.g., THF, diethyl ether), followed by aqueous workupStrong reducing agent; will also reduce esters, amides, and other carbonyl compounds. masterorganicchemistry.comlibretexts.org
Sodium borohydride (NaBH₄) No reaction-Not sufficiently reactive to reduce carboxylic acids. masterorganicchemistry.comlibretexts.org

Reaction Mechanisms and Reactivity of 1 Ethoxycyclobutane 1 Carboxylic Acid and Cyclobutane Systems

Mechanistic Investigations of Cyclobutane (B1203170) Ring Formation and Transformations

The synthesis of the cyclobutane motif can be achieved through various synthetic strategies, each with distinct mechanistic pathways. These methods are crucial for accessing substituted cyclobutanes like 1-ethoxycyclobutane-1-carboxylic acid.

Stepwise radical processes represent a powerful method for the construction of cyclobutane rings. These reactions often involve the formation of a diradical intermediate, which then cyclizes to form the four-membered ring. The regiochemistry and stereochemistry of the resulting cyclobutane are dictated by the stability of the radical intermediates and the steric and electronic properties of the substituents.

One common approach involves the radical-type [3+2] annulation of aromatic amides with olefins, which proceeds via a stepwise radical process. This method, catalyzed by photoredox systems, generates iminium radicals that undergo annulation. researchgate.net While this specific example leads to five-membered rings, the underlying principles of stepwise radical addition and cyclization are applicable to the formation of four-membered rings under different conditions or with different substrates. For instance, cyclobutanone-based free radical ring expansion and annulation reactions provide a versatile route to various cyclobutane derivatives. researchgate.netresearchgate.net These reactions rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto carbonyls. researchgate.netresearchgate.net

The formation of the trans-cyclobutane ring junction in certain systems has been computationally shown to proceed through a distorted entropic intermediate, highlighting the stepwise nature of bond formation. researchgate.net This stepwise mechanism, in contrast to a concerted [2+2] cycloaddition, allows for the formation of intermediates that can be influenced by the reaction conditions and substituents.

Photocatalysis has emerged as a mild and efficient tool for both the formation and cleavage of cyclobutane rings. Photocatalytic [2+2] cycloadditions, often mediated by sensitizers like iridium or gold complexes, can construct cyclobutane rings from two olefinic precursors. rsc.orgresearchgate.net These reactions can proceed through an energy transfer (EnT) mechanism. researchgate.net

Conversely, photocatalytic systems can also induce the cleavage of cyclobutane rings. For example, the photocatalytic [2+2]-cycloaddition between cyclic enones and electron-rich cyclic enol ethers can be followed by an oxidative cleavage of the resulting cyclobutane adducts. rsc.orgnih.gov This process involves a switch from a triplet energy transfer (PenT) mechanism for the cycloaddition to a photoinduced electron transfer (PET) mechanism for the cleavage. rsc.orgnih.gov The oxidation of the cyclobutane ring weakens a σ-bond, leading to a more stable radical cation intermediate that can undergo ring opening. rsc.org This oxidative cycloelimination highlights the potential for controlled degradation of the cyclobutane scaffold under specific photocatalytic conditions.

The versatility of photocatalysis is further demonstrated by its ability to promote [2+2] cycloadditions of both electron-rich and electron-deficient olefins using a single photocatalyst like Ru(bpy)32+ by switching between photooxidative and photoreductive cycles. nih.gov

Intramolecular cyclization is a highly effective strategy for the synthesis of cyclobutane rings, particularly for constructing bicyclic and polycyclic systems. nih.gov A prominent method is the intramolecular [2+2] photocycloaddition, which has been widely used in the synthesis of natural products containing cyclobutane motifs. acs.org This reaction involves the irradiation of a molecule containing two tethered alkene moieties, leading to the formation of a cyclobutane ring. acs.org

Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides another pathway to ring-fused cyclobutanes. nih.gov This transformation proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift, ultimately forming bicyclo[4.2.0]octanes and bicyclo[3.2.0]heptanes. nih.gov The reaction is initiated by the intramolecular Prins-type addition of the alkylidenecyclopropane to the Lewis acid-activated acylsilane, generating a cyclopropyl (B3062369) carbinyl cation which then undergoes ring expansion to the cyclobutyl cation. nih.gov

These intramolecular strategies offer excellent control over stereochemistry and can be used to generate complex molecular architectures incorporating the cyclobutane core. nih.govnih.gov

Cyclobutane Ring Opening and Cleavage Reactions

The inherent strain in the cyclobutane ring makes it susceptible to various ring-opening and cleavage reactions, which are often the dominant pathways for its reactivity.

Acid-catalyzed rearrangements are a characteristic feature of cyclobutane chemistry. In the presence of Brønsted or Lewis acids, donor-acceptor (D-A) cyclobutanes can undergo ring expansion reactions to form δ-lactones, analogous to the Cloke-Wilson rearrangement of cyclopropanes. scholaris.caproquest.com The reaction is influenced by the solvent system, and under appropriate conditions, the target lactones can be obtained in moderate yields. scholaris.caproquest.com

Spirocyclic cyclobutane N-halo aminals have been shown to undergo a rearrangement reaction promoted by N-halosuccinimides to produce bicyclic amidines. acs.org This process involves a cyclobutane ring expansion through a 1,2-C-to-N migration. acs.org Similarly, acid-catalyzed rearrangements of cyclobutanones are well-documented transformations. acs.org

These acid-mediated reactions underscore the propensity of the strained four-membered ring to undergo skeletal reorganization to relieve ring strain, leading to the formation of larger, more stable ring systems.

The cyclobutane ring in donor-acceptor systems is susceptible to nucleophilic attack, leading to ring-opened products. scholaris.caproquest.comresearchgate.netchemistryviews.org For instance, alkoxy-activated cyclobutanes can undergo ring-opening and nucleophilic addition under mild conditions to generate nucleophilic substituted products in good yields. scholaris.caproquest.com A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, can participate in these reactions, often catalyzed by a Lewis acid such as AlCl3. chemistryviews.org The reaction proceeds via a Friedel-Crafts-type mechanism where the nucleophile attacks one of the electrophilic carbon atoms of the cyclobutane ring, leading to C-C bond cleavage. researchgate.netchemistryviews.org

NucleophileCatalystProduct TypeYield Range
Electron-rich arenesAlCl3Ring-opened diestersModerate to very good
ThiolsAlCl3γ-Thio-substituted diestersGood
SelenolsAlCl3γ-Seleno-substituted diestersGood
2-NaphtholsLewis AcidNaphthalene-fused oxepines (after subsequent cyclization)Not specified
SydnonesLewis AcidRing-opened addition productsNot specified

This table summarizes the outcomes of nucleophilic ring-opening reactions of substituted cyclobutanes.

Thermolysis and photolysis also provide effective means to cleave the cyclobutane ring. The thermal decomposition of cyclobutane itself primarily yields two molecules of ethylene (B1197577) in a homogeneous first-order reaction. researchgate.net This process is thought to proceed through a tetramethylene biradical intermediate. arxiv.org Theoretical studies have confirmed that the decomposition of this biradical to ethylene is the most favorable pathway. arxiv.org

Photodimerized coordination-polymeric sheets containing cyclobutane rings have been shown to undergo thermal cleavage of the cyclobutane ring to regenerate the monomeric olefin units. researchgate.net This demonstrates that the [2+2] cycloaddition can be reversible under thermal conditions. Photolysis, particularly with high-energy UV light, can also induce the cleavage of cyclobutane rings, often proceeding through excited states or radical intermediates.

Oxidizing and Reducing Conditions for Ring Scission

The inherent ring strain of cyclobutane systems, calculated to be 26.3 kcal/mol, makes them susceptible to ring-opening reactions under various conditions, including the application of oxidizing and reducing agents. researchgate.netmasterorganicchemistry.com While stable at room temperature, the four-membered ring can undergo cleavage, a process known as ring scission, which relieves this strain. researchgate.net The reactivity towards these conditions is often influenced by the substituents present on the cyclobutane ring.

Oxidizing Conditions: Oxidative cleavage is a powerful method for deconstructing cyclobutane rings. A notable example is the ozonolytic decarboxylation of cyclobutane-fused enediones, which effectively deletes a carbon atom and results in the formation of a cyclobutyl carboxylic acid derivative. acs.org This type of ring deconstruction highlights how specific functionalities appended to the cyclobutane core can direct the outcome of oxidative processes.

Reducing Conditions: Hydrogenation is a common reductive method that can lead to the scission of the cyclobutane ring. Using catalysts like Nickel (Ni) or Platinum (Pt), cycloalkanes can be hydrogenated to form saturated acyclic hydrocarbons. pharmaguideline.com The conditions required for the hydrogenation of cyclobutane are typically harsher than those for the more strained cyclopropane, but less strenuous than for larger, less strained rings. The process involves the cleavage of a C-C bond and the addition of hydrogen. pharmaguideline.com An electrochemical approach has also been developed for the hydrogenation of strained rings, initiated by the reduction of an adjacent carbonyl group. researchgate.net This method is highly specific to the strained ring system and demonstrates broad functional group tolerance. researchgate.net

Below is a table summarizing conditions for cyclobutane ring scission.

Reaction TypeReagents/ConditionsOutcome
Oxidation Ozonolysis (O₃) followed by decarboxylationRing deconstruction, formation of carboxylic acid derivatives acs.org
Reduction H₂ with Ni or Pt catalystRing opening to form saturated hydrocarbons pharmaguideline.com
Reduction Electrochemical reduction of adjacent carbonylSelective hydrogenation and ring opening researchgate.net

Stereochemical Outcomes and Control in Cyclobutane Reactivity

The stereochemical outcome of reactions involving cyclobutane rings is a critical aspect of their synthetic utility. Controlling the three-dimensional arrangement of atoms is essential, as the stereochemistry of substituted cyclobutanes can significantly influence the biological activity of molecules containing this motif. nih.gov

Diastereoselective and Enantioselective Transformations

Significant progress has been made in developing methods for the diastereoselective and enantioselective synthesis of highly functionalized cyclobutanes. researchgate.net These methods allow for the creation of specific stereoisomers, which is crucial for applications in medicinal chemistry and natural product synthesis. nih.govresearchgate.net

Diastereoselective Synthesis: Diastereoselectivity is often achieved by controlling the approach of a reagent to a cyclobutane precursor. For instance, a rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes yields highly substituted cyclobutanes with excellent diastereoselectivity. acs.org Similarly, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes can produce multi-substituted cyclobutanes as single diastereoisomers. researchgate.net Another approach involves a transannular McMurry reaction of macrocyclic 1,4-diketones, which provides a powerful tool for diastereoselective transformations en route to complex cyclobutane-containing natural products. auburn.edu

Enantioselective Synthesis: Enantioselective transformations are commonly achieved using chiral catalysts or auxiliaries. mdpi.com Catalytic enantioselective [2+2] cycloadditions are a primary method for accessing enantiomerically enriched cyclobutanes and cyclobutenes. elsevierpure.com A notable example is a three-component, two-catalyst, single-flask process that uses a Rh₂(S-NTTL)₄ catalyst for an initial bicyclobutanation, followed by a copper-catalyzed homoconjugate addition to provide highly substituted cyclobutanes with high diastereoselectivity and enantioselectivity. nih.gov Organocatalysis has also emerged as a powerful tool; for example, an N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction can achieve the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones. mdpi.com

The table below presents examples of stereoselective transformations in cyclobutane systems.

TransformationCatalyst/MethodStereochemical OutcomeYield/Selectivity
Aldol Desymmetrization N-phenylsulfonyl-(S)-prolineEnantio- and diastereoselectiveGood yield, excellent diastereo- and enantioselectivity mdpi.com
Homoconjugate Addition Rh₂(S-NTTL)₄ / Copper catalystDiastereoselective and enantioselective68–82% yields, dr up to ≥17:1 nih.gov
[2+2] Cycloaddition Cobalt catalyst with chiral ligandsEnantioselective86–97% ee over 50 examples nih.gov
C–C Bond Cleavage Rh(III) catalystDiastereoselectiveModerate to good yields acs.org
Hydrophosphination Cu(I) or Cu(II) catalytic systemsDiastereoselectiveUp to >20:1 d.r. researchgate.net

Influence of Stereochemistry on Reaction Pathways

The pre-existing stereochemistry of a cyclobutane derivative can profoundly influence the course and outcome of a reaction. researchgate.net This control can manifest through steric hindrance, conformational preferences, or the geometric arrangement of reactive groups.

For example, in the thermal reactions of vinylcyclobutane derivatives, the initial stereochemistry of the substituents dictates the stereochemical details of the resulting cyclohexene (B86901) products. acs.org The specific arrangement of groups on the cyclobutane ring directs the complex kinetic transformations, which proceed through short-lived diradical intermediates rather than concerted, orbital symmetry-controlled pathways. acs.org

The stereochemistry of the cyclobutane ring has also been shown to have a significant effect on the bioactivity of drug candidates. nih.gov In the context of C-H functionalization reactions, the facial selectivity is often guided by a pre-existing stereocenter. The conformation of the cyclobutane ring, which can exist in a puckered state, plays a crucial role. masterorganicchemistry.com Reaction at an axial versus an equatorial C-H bond can lead to different products, and the relative stability of different conformers can thus influence the reaction pathway. nih.gov Furthermore, the stereospecific synthesis of cyclobutanes via the contraction of pyrrolidines suggests the formation of a 1,4-biradical intermediate whose subsequent rapid C-C bond formation is dictated by the stereochemistry of the starting material. acs.org

Functional Group Interconversions of Carboxylic Acids and Ethers within Cyclic Systems

The carboxylic acid and ether moieties are fundamental functional groups whose interconversion is a cornerstone of organic synthesis. solubilityofthings.com Within a cyclic system like this compound, these transformations allow for the synthesis of a wide array of derivatives. The reactions typically involve nucleophilic acyl substitution for the carboxylic acid and cleavage reactions for the ether.

Carboxylic Acid Interconversions: The carboxyl group (-COOH) can be converted into a variety of other functional groups. libretexts.org These reactions often proceed via an addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgsketchy.com

Esterification: The most common reaction is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. sketchy.commasterorganicchemistry.com All steps in this reaction are reversible. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). solubilityofthings.comfiveable.me

Conversion to Acid Chlorides: For enhanced reactivity, carboxylic acids can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgub.edu The acid chloride is a versatile intermediate for synthesizing other derivatives.

Amide Formation: Direct reaction with an amine is often difficult because the basic amine deprotonates the carboxylic acid. libretexts.org Therefore, the carboxylic acid is typically activated first, for example with a carbodiimide, before the amine is added to form the amide. sketchy.comlibretexts.org

Ether Interconversions: The ether group (R-O-R') is generally unreactive. Cleavage of the C-O bond in an ether, such as the ethoxy group in the target molecule, typically requires harsh conditions with strong acids like HBr or HI. This reaction proceeds via an Sₙ2 or Sₙ1 mechanism depending on the structure of the ether.

The following table summarizes key functional group interconversions for carboxylic acids.

Initial GroupReagent(s)Final GroupReaction Name
Carboxylic AcidAlcohol, Acid Catalyst (e.g., H₂SO₄)EsterFischer Esterification masterorganicchemistry.com
Carboxylic Acid1. SOCl₂ or (COCl)₂ 2. AlcoholEsterVia Acid Chloride libretexts.org
Carboxylic AcidLiAlH₄ or BH₃, then H₃O⁺Primary AlcoholReduction fiveable.me
Carboxylic AcidSOCl₂ or PCl₅Acid ChlorideAcyl Chloride Formation ub.edu
Carboxylic Acid1. Carbodiimide (DCC) 2. AmineAmideAmide Formation libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the 1H NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy group and the cyclobutane ring.

The protons of the ethoxy group would typically appear as a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, a result of spin-spin coupling. The chemical shift of these protons is influenced by the electronegative oxygen atom.

The protons on the cyclobutane ring are more complex due to the ring's puckered conformation and the presence of a stereocenter at the C1 position. researchgate.net This complexity can lead to a series of multiplets in the 1H NMR spectrum. The chemical shifts of these protons are generally found in a specific region, with cyclobutane itself showing a signal at approximately 1.96 ppm. docbrown.infonih.gov The substitution on the ring in this compound would cause these shifts to vary.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Splitting Pattern
Carboxylic Acid (-COOH) 10-13 Singlet
Ethoxy (-OCH2CH3) 3.5-4.0 Quartet
Ethoxy (-OCH2CH3) 1.1-1.3 Triplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum.

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The quaternary carbon of the cyclobutane ring, bonded to both the ethoxy and carboxylic acid groups, would also have a distinct chemical shift. The remaining carbons of the cyclobutane ring and the ethoxy group would appear in the upfield region of the spectrum. For instance, the carbon atoms in the cyclobutane ring are expected to resonate around 22.4 ppm, though substitution will alter this value. docbrown.info

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O) 170-185
Quaternary Cyclobutane Carbon (C1) 70-90
Ethoxy (-OCH2CH3) 60-70
Cyclobutane Ring Carbons (C2, C3, C4) 20-40

Note: These are predicted values and may vary based on solvent and experimental conditions.

For molecules with complex and overlapping signals in one-dimensional NMR spectra, multidimensional NMR techniques are invaluable. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.

A COSY spectrum would reveal correlations between adjacent protons, helping to trace the proton-proton networks within the cyclobutane ring and the ethoxy group. An HSQC spectrum would correlate each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of both 1H and 13C signals. For a molecule like this compound, these techniques would be instrumental in definitively assigning the complex signals of the cyclobutane ring protons and carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com

The carboxylic acid functional group has several distinct vibrational modes that are readily identifiable in an IR spectrum. spectroscopyonline.com A very broad O-H stretching band is typically observed in the region of 2500-3300 cm-1. pressbooks.publibretexts.orgorgchemboulder.com The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak, usually between 1710 and 1760 cm-1. pressbooks.publibretexts.org The presence of an ether linkage (C-O-C) from the ethoxy group would be indicated by a C-O stretching band in the fingerprint region, typically around 1000-1300 cm-1. orgchemboulder.com

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. rsc.orgresearchgate.net While the O-H stretch is often weak in Raman, the C=O stretch of the carboxylic acid and the C-C stretching modes of the cyclobutane ring would be expected to show strong signals.

Table 3: Characteristic IR and Raman Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical IR Frequency (cm-1) Typical Raman Frequency (cm-1)
Carboxylic Acid O-H stretch 2500-3300 (very broad) Weak
Carboxylic Acid C=O stretch 1710-1760 (strong) Strong
Ether C-O stretch 1000-1300 (strong) Moderate

The cyclobutane ring in this compound is a strained four-membered ring. This ring strain can influence the vibrational frequencies of the bonds within the ring. dtic.mil The vibrational modes of the cyclobutane ring, such as ring puckering and breathing modes, can be observed in both IR and Raman spectra. dtic.milrsc.org These frequencies can provide information about the conformation and substitution pattern of the ring. The analysis of these modes can be complex, but they offer a unique spectroscopic signature for the cyclobutane moiety. aps.orgresearchgate.net The strain in the ring can affect the bond strengths and angles, which in turn alters the energy of the vibrational modes. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides critical information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. The molecular formula of this compound is C7H12O3, which corresponds to a theoretical monoisotopic mass of 144.07864 Da. uni.lu

HRMS analysis can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different exact masses and elemental compositions). By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). The technique is sensitive enough to detect various ionic species (adducts) of the parent molecule, which further corroborates the molecular weight.

Table 1: Predicted HRMS Adducts for this compound (C7H12O3) Data sourced from PubChem. uni.lu

Adduct Ion Formula Theoretical m/z
[M+H]⁺ [C7H13O3]⁺ 145.08592
[M+Na]⁺ [C7H12O3Na]⁺ 167.06786
[M+K]⁺ [C7H12O3K]⁺ 183.04180
[M+NH4]⁺ [C7H16NO3]⁺ 162.11246

Fragmentation Patterns of Carboxylic Acids with Ether Groups

In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Ionization (EI), this compound will break apart in a predictable manner based on its functional groups. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For a molecule containing both a carboxylic acid and an ether, several characteristic fragmentation pathways are expected:

α-Cleavage (Alpha-Cleavage): This is a common fragmentation pathway for both ethers and carbonyl compounds. miamioh.edujove.comscribd.com For this compound, α-cleavage can occur at several bonds adjacent to the oxygen of the ethoxy group or the carbonyl group.

Loss of the ethyl radical (•CH2CH3) from the ether.

Loss of the ethoxy radical (•OCH2CH3).

Loss of the carboxyl group (•COOH) or hydroxyl radical (•OH). miamioh.edu

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that have a γ-hydrogen available for transfer. jove.comjove.com In the case of this compound, this specific rearrangement is unlikely due to the cyclic structure and lack of an appropriately positioned γ-hydrogen on a flexible chain.

Ring Cleavage: The strained cyclobutane ring can undergo fragmentation, leading to the loss of neutral molecules like ethene (C2H4).

Table 2: Predicted Key Mass Fragments of this compound

m/zProposed Fragment IonFragmentation Pathway
115[M - C2H5]⁺α-Cleavage: Loss of ethyl radical
99[M - OCH2CH3]⁺α-Cleavage: Loss of ethoxy radical
99[M - COOH]⁺α-Cleavage: Loss of carboxyl radical
71[C4H7O]⁺Ring cleavage and subsequent fragmentation
45[COOH]⁺α-Cleavage adjacent to carbonyl

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Should this compound be a chiral molecule (if synthesized in an enantiomerically pure form), Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining its absolute configuration. researchgate.net This requires growing a suitable single crystal of the compound, which can sometimes be a challenging process.

The analysis of a high-quality single crystal provides a detailed molecular structure, revealing:

Conformation: The puckering of the cyclobutane ring and the spatial orientation of the ethoxy and carboxylic acid substituents can be precisely determined. researchgate.netresearchgate.net

Intermolecular Interactions: SCXRD elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures. rsc.org

Absolute Stereochemistry: For chiral compounds, specialized SCXRD techniques using anomalous dispersion can unambiguously determine the R/S configuration of the stereocenter without the need for a reference standard. researchgate.net

While no specific SCXRD data for this compound is publicly available, analysis of similar structures like 1-Hydroxycyclobutane-1-carboxylic acid shows that the cyclobutane ring often adopts a perpendicular orientation to the carboxyl group and that intermolecular hydrogen bonds dictate the crystal packing. researchgate.net

Crystalline Sponge Method for Challenging Samples

For samples that are difficult to crystallize, such as liquids, oils, or substances available only in minute quantities, the Crystalline Sponge Method offers a revolutionary approach to structure determination. creative-biostructure.comiucr.org This technique utilizes a pre-formed porous metal-organic framework (MOF) crystal—the "crystalline sponge"—which can absorb and order guest molecules within its pores. nih.govwikipedia.org

The process involves soaking the crystalline sponge (e.g., [(ZnI2)3(tpt)2]) in a solution of the target compound. iucr.org As the solvent evaporates, the target molecules are drawn into the pores of the sponge and become ordered in a way that allows their structure to be determined by conventional SCXRD. creative-biostructure.com

Key advantages of this method include:

No need for sample crystallization: It bypasses the often-bottlenecked crystallization step. creative-biostructure.comiucr.org

Analysis of minute quantities: Structures can be determined from nanogram to microgram amounts of the sample. nih.gov

Determination of absolute configuration: The method has been successfully used to determine the absolute stereochemistry of chiral molecules. researchgate.netcreative-biostructure.com

For a compound like this compound, if it proved difficult to obtain single crystals, the Crystalline Sponge Method would be an ideal alternative for obtaining a definitive three-dimensional structure. nih.gov

Conclusion

1-Ethoxycyclobutane-1-carboxylic acid is a fascinating, albeit understudied, molecule that sits at the intersection of several important areas of organic chemistry. While detailed research on this specific compound is sparse, its synthesis and properties can be reasonably predicted based on established chemical principles. The true potential of this and similar substituted cyclobutane (B1203170) carboxylic acids likely lies in their utility as versatile building blocks for the construction of more complex and potentially bioactive molecules. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, it is compounds like this compound that may provide the key to unlocking new chemical space and enabling future scientific breakthroughs.

Computational Chemistry Studies on 1 Ethoxycyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for predicting the geometry, energy, and reactivity of organic molecules.

For 1-ethoxycyclobutane-1-carboxylic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure. The calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Key structural features, such as the puckering of the cyclobutane (B1203170) ring and the orientation of the ethoxy and carboxylic acid groups, would be defined.

The reactivity of the molecule can be explored through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor, providing insights into its potential chemical reactions. For instance, the HOMO is often associated with nucleophilic character, while the LUMO relates to electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of a Model 1-Substituted Cyclobutane Carboxylic Acid using DFT (Note: This data is illustrative and based on typical values for similar compounds, not specific calculations for this compound.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the polarity of the molecule

This interactive table is based on representative data for analogous compounds.

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). Computational methods can quantify this strain energy, which is crucial for understanding the molecule's stability and reactivity.

Sterically, the presence of these two groups on the same carbon atom can lead to crowding, which may influence the preferred conformation of the ring and the rotational barriers of the substituents. Computational studies on similar 1,1-disubstituted cyclobutanes have shown that the substituents can impact the depth of the potential energy well for ring puckering and the barrier to ring inversion.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and reaction dynamics.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion at a given temperature, it is possible to observe the different shapes (conformations) it can adopt and the transitions between them. This is particularly important for understanding the flexibility of the cyclobutane ring and the rotational freedom of the ethoxy and carboxylic acid groups.

MD simulations can also be used to predict reaction pathways. For example, by simulating the molecule under conditions that might lead to ring-opening or other reactions, it is possible to observe the sequence of atomic motions that constitute the reaction mechanism.

The concept of a free energy surface is central to understanding chemical reactions and conformational changes. This surface represents the free energy of the system as a function of its atomic coordinates. Minima on this surface correspond to stable states (reactants, products, stable conformations), while saddle points represent transition states.

By using advanced MD techniques, it is possible to map out the free energy surface along a specific reaction coordinate (a parameter that describes the progress of a reaction or conformational change). For this compound, a reaction coordinate could be the distance between two atoms involved in a bond that is breaking, or a dihedral angle that describes the puckering of the ring. The gradients on this surface indicate the forces driving the system towards more stable states and can be used to calculate the activation energy of a process.

Mechanistic Computations for Elucidating Reaction Pathways

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights into transition states, energy barriers, and the electronic factors that govern chemical transformations. openaccessjournals.com While specific mechanistic computations for reactions involving this compound are not extensively documented in dedicated studies, the principles of computational chemistry can be applied to hypothesize potential reaction pathways. Methodologies such as Density Functional Theory (DFT) are commonly employed to model such systems, offering a balance between computational cost and accuracy. nih.govresearchgate.net

Theoretical investigations into related cyclobutane systems and carboxylic acid reactions can offer a framework for understanding the potential behavior of this compound. For instance, studies on the thermal or chemically induced ring-opening of cyclobutane derivatives often point to the formation of biradical intermediates. acs.orgresearchgate.net Computational models can predict the activation energies associated with the cleavage of the strained four-membered ring.

In the context of reactions involving the carboxylic acid moiety, computational studies can elucidate the mechanisms of esterification, decarboxylation, or amide formation. These calculations would typically involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products, including the characterization of any intermediates and transition states.

Although specific data tables from computational studies on this compound are not available in the reviewed literature, a hypothetical study could generate data such as that presented in the tables below. These tables are illustrative of the types of results that would be obtained from such a computational investigation.

Table 1: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction

This interactive table would present the calculated activation energies (in kcal/mol) for the concerted and stepwise pathways of the ring-opening of this compound, as determined by a specified computational method (e.g., DFT B3LYP/6-31G*).

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
ConcertedDFT B3LYP/6-31G[Data Not Available]
Stepwise (Biradical)DFT B3LYP/6-31G[Data Not Available]

Table 2: Key Geometric Parameters of a Postulated Transition State

This interactive table would detail the key bond lengths and angles (in Ångströms and degrees, respectively) of a hypothetical transition state for a reaction, such as the decarboxylation of this compound.

ParameterValue
C1-C2 Bond Length (Å)[Data Not Available]
C1-COOH Bond Length (Å)[Data Not Available]
O-C-O Angle (°)[Data Not Available]

It is important to emphasize that the data in these tables are purely illustrative. Detailed and accurate mechanistic insights would require dedicated computational studies to be performed on this compound. Such research would provide a deeper understanding of its reactivity and guide the design of new synthetic methodologies.

Applications of 1 Ethoxycyclobutane 1 Carboxylic Acid As a Synthetic Building Block

Incorporation into Complex Molecule Synthesis

The structure of 1-ethoxycyclobutane-1-carboxylic acid is particularly well-suited for incorporation into larger, more complex molecules. The carboxylic acid moiety serves as a versatile handle for a wide range of chemical manipulations, including amide bond formation, reduction to an alcohol, or conversion into a ketone. The ethoxy group, being relatively stable, can be carried through multiple synthetic steps or can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for diversification. This allows for a modular and convergent approach to complex targets, where the cyclobutane (B1203170) unit is installed early and functionalized sequentially. The rigid, non-planar geometry of the cyclobutane scaffold is instrumental in positioning substituents in defined three-dimensional space, a critical aspect in the design of molecules with specific biological activities.

Role in Natural Product Synthesis with Cyclobutane Motifs

Numerous natural products feature the cyclobutane motif as a core structural element. rsc.orgrsc.org The synthesis of these molecules often represents a significant challenge due to the difficulty in controlling the stereochemistry of the strained four-membered ring. rsc.org this compound and its derivatives serve as key precursors in strategies aimed at overcoming these hurdles.

A significant subclass of cyclobutane-containing natural products features a gem-dimethyl substitution pattern. rsc.orgnih.gov While traditional syntheses often relied on starting materials from the chiral pool that already contained this motif, such as α-pinene, modern approaches increasingly favor de novo construction. rsc.orgnih.gov This allows for greater flexibility and access to a wider range of molecular diversity. rsc.org Strategies such as [2+2] cycloadditions are commonly employed to construct the cyclobutane ring from acyclic precursors. nih.gov In this context, derivatives of this compound can be envisioned as key intermediates. The cyclobutane core can be assembled via cycloaddition, and subsequent functional group manipulations of the carboxylic acid and ether moieties, followed by methylation, can lead to the desired gem-dimethylated structures found in sesquiterpenes and other natural product classes. nih.gov

Late-stage functionalization is a powerful strategy in total synthesis that involves modifying a complex molecular scaffold in the final steps of a synthetic sequence. rsc.org This approach is particularly valuable for creating analogues of a target molecule for structure-activity relationship studies. The cyclobutane core of this compound is an ideal scaffold for such a strategy. Once incorporated into a larger molecule, the carboxylic acid group can be modified through various reactions, such as amidation or esterification, to introduce diversity at a late stage. This allows chemists to fine-tune the properties of the final compound without having to redesign the entire synthetic route.

Design of 3D Cyclobutane Fragment Libraries

Fragment-based drug discovery (FBDD) has become a powerful tool in the search for new therapeutics. nih.govvu.nl This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.gov Historically, these libraries have been dominated by flat, two-dimensional aromatic compounds. vu.nl However, there is a growing recognition that fragments with greater three-dimensional (3D) character can offer improved solubility, selectivity, and novel intellectual property. vu.nlnih.gov

The cyclobutane ring is an underrepresented but highly attractive scaffold for building 3D fragment libraries. nih.govresearchgate.net Its puckered, non-planar structure provides access to a region of chemical space that is distinct from traditional flat fragments. This compound is an excellent starting point for the synthesis of such libraries. The carboxylic acid provides a convenient attachment point for a variety of chemical groups, allowing for the rapid generation of a diverse library of fragments from a common core. nih.gov The goal is to create libraries with high chemical diversity and 3D character, often assessed by metrics such as the fraction of sp3-hybridized carbons (Fsp3) and Principal Moments of Inertia (PMI) analysis. nih.govyork.ac.uk

Table 1: Key Descriptors for 3D Fragment Libraries
DescriptorDescriptionImportance in FBDD
Fraction of sp3 Carbons (Fsp3)The number of sp3-hybridized carbons divided by the total carbon count.Higher Fsp3 values indicate greater saturation and three-dimensionality, leading to more complex shapes compared to flat aromatic rings.
Principal Moments of Inertia (PMI)A calculation describing the mass distribution of a molecule, which can be plotted to visualize its shape (e.g., rod-like, disc-like, or spherical).PMI plots help ensure a library contains a diverse range of 3D shapes, increasing the chances of finding a complementary fit to a protein binding site. nih.gov
Molecular Weight (MW)The mass of the molecule.Fragments typically adhere to the "Rule of Three," with a molecular weight under 300 g/mol. nih.gov
cLogPA calculated value for the logarithm of the partition coefficient between octanol (B41247) and water.This descriptor is a measure of lipophilicity, which is a critical property for drug absorption and distribution.

Utility in Developing Novel Synthetic Methodologies

The unique electronic and steric properties of this compound make it a useful tool for the development of new synthetic reactions. The molecule can be classified as a donor-acceptor cyclobutane, where the electron-donating ethoxy group (donor) and the electron-withdrawing carboxylic acid (acceptor) polarize the four-membered ring. researchgate.net This activation facilitates ring-opening reactions under the influence of Lewis acids or other catalysts. researchgate.net Such reactions can proceed with high stereoselectivity, providing a method for accessing highly functionalized linear compounds that would be difficult to prepare otherwise. The relief of the inherent ring strain (ca. 26 kcal/mol) provides a strong thermodynamic driving force for these transformations. The development of catalytic, enantioselective ring-opening reactions of such cyclobutane building blocks is an area of active research, offering new pathways to chiral molecules from simple, achiral precursors. researchgate.net

Separation and Purification Methodologies for 1 Ethoxycyclobutane 1 Carboxylic Acid and Its Synthetic Intermediates

Chromatographic Techniques

Chromatography is the cornerstone for the purification of 1-Ethoxycyclobutane-1-carboxylic acid and its intermediates from complex reaction mixtures. The selection of a specific technique is dictated by the physicochemical properties of the target compound and the impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of polar compounds like this compound. researchgate.net Its versatility allows for multiple separation modes, with reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) being the most relevant.

For this compound, reversed-phase HPLC is a common starting point. Separation is achieved by partitioning the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18-bonded silica). biotage.com To ensure good peak shape and retention for the acidic analyte, the mobile phase is typically acidified with modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA). wfu.edu This suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and interaction with the stationary phase.

Table 1: Illustrative Reversed-Phase HPLC Conditions for Carboxylic Acid Separation

Parameter Condition Purpose
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm Provides hydrophobic stationary phase for separation.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component; acid modifier suppresses ionization.
Mobile Phase B Acetonitrile or Methanol Organic component to elute the compound.
Gradient 5% to 95% B over 20 minutes Gradually increases mobile phase strength to elute compounds with varying polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 210 nm Detection of the carboxyl group chromophore. shimadzu.com

| Temperature | 25-40 °C | Controls viscosity and can influence selectivity. |

HILIC presents an alternative for highly polar compounds that show insufficient retention in reversed-phase mode. researchgate.net In HILIC, a polar stationary phase (like diol or unbonded silica) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. americanpharmaceuticalreview.com This technique can be particularly useful for separating the target acid from other polar impurities.

For synthetic intermediates like 1-ethoxycyclobutane-1-carbonitrile, which is less polar than the final acid, standard reversed-phase HPLC conditions are generally effective for monitoring reaction progress and assessing purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. veoliawatertechnologies.co.uk Therefore, derivatization is a mandatory step. usherbrooke.ca

The most common derivatization methods for carboxylic acids are silylation and alkylation (esterification). usherbrooke.canih.gov

Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unina.itresearchgate.net The resulting TMS ester is significantly more volatile and less polar, making it amenable to GC analysis.

Alkylation: Conversion to a methyl ester, for example, using reagents like methyl chloroformate (MCF) or diazomethane, also increases volatility for GC analysis. nih.gov

Once derivatized, the compound can be analyzed using a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The synthetic precursor, 1-ethoxycyclobutane-1-carbonitrile, may be sufficiently volatile for direct GC analysis without derivatization.

Table 2: Typical GC-MS Conditions for Derivatized Carboxylic Acid Analysis

Parameter Condition Purpose
Derivatization BSTFA with 1% TMCS at 70°C for 30 min Converts the carboxylic acid to a volatile TMS ester. usherbrooke.ca
Column DB-5ms or HP-5ms (non-polar), 30 m x 0.25 mm, 0.25 µm film Standard column for general-purpose separation.
Carrier Gas Helium, constant flow ~1 mL/min Inert gas to carry analytes through the column.
Injector Temp. 250 °C Ensures rapid volatilization of the derivatized sample.
Oven Program 70 °C (1 min), ramp to 280 °C at 10 °C/min, hold 5 min Temperature gradient to separate compounds based on boiling points. unina.it

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for structural identification and quantification. |

Flash Chromatography

For preparative scale purification of multi-gram quantities of this compound and its intermediates, flash chromatography is the method of choice due to its speed and efficiency. sigmaaldrich.com Both normal-phase and reversed-phase modes can be employed.

Normal-Phase Flash Chromatography: This technique uses a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase. For separating the final carboxylic acid, which is quite polar, a more polar solvent system like dichloromethane/methanol or ethyl acetate/hexane with an acidic modifier (e.g., acetic acid) might be necessary to achieve adequate elution and prevent peak tailing. google.com For less polar intermediates like the nitrile precursor, a simple ethyl acetate/hexane gradient is often sufficient. google.com

Reversed-Phase Flash Chromatography: This approach is highly effective for purifying polar and water-soluble compounds. biotage.com Using a C18-bonded silica cartridge, the crude product is loaded and eluted with a gradient of water and an organic solvent (methanol or acetonitrile). biotage.comwfu.edu Adding a small amount of an acid modifier like TFA or formic acid to the mobile phase is crucial for achieving sharp peaks and good separation of the target carboxylic acid. resospace.nz

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal- and reversed-phase HPLC for purification. chromatographytoday.com It uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol. chromatographytoday.com SFC offers several advantages, including faster separations, reduced solvent consumption, and quicker post-purification sample workup. chromatographytoday.com

For the purification of acidic compounds like this compound, SFC is highly effective. americanpharmaceuticalreview.com The addition of acidic additives to the co-solvent can improve peak shape and selectivity. americanpharmaceuticalreview.com SFC is also a leading technique for chiral separations, which would be relevant if an asymmetric synthesis of the target compound were performed. Polysaccharide-based chiral stationary phases are widely used in SFC for resolving enantiomers of carboxylic acids. researchgate.net

Table 3: General Achiral SFC Screening Conditions for Acidic Compounds

Parameter Condition
Columns 2-Ethylpyridine, Diol, Pyridyl Amide
Mobile Phase Supercritical CO₂ with Methanol co-solvent
Gradient 5% to 40% Methanol over 5 minutes
Additive 0.1% Formic Acid or Acetic Acid in Methanol
Back Pressure 120-150 bar
Temperature 40 °C

| Detection | UV, Mass Spectrometry (MS) |

Orthogonal Chromatography for Complex Mixtures

In cases where a single chromatographic step is insufficient to resolve this compound from closely eluting impurities, an orthogonal chromatography strategy can be implemented. biotage.com This involves using two different chromatographic systems with distinct separation mechanisms. santaisci.com

Purity Assessment and Quality Control

Ensuring the purity and identity of this compound is a critical component of quality control (QC), particularly when it is used as an intermediate in pharmaceutical manufacturing. veoliawatertechnologies.co.ukintertek.com A comprehensive QC program involves a suite of analytical tests to confirm the compound's structure, quantify its purity, and identify any impurities. pharmasources.comshriramlab.org

The primary techniques for purity assessment include:

HPLC-UV: As described in section 7.1.1, HPLC with UV detection is the standard method for determining the purity of the final compound and its intermediates. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. scioninstruments.com

GC-MS: For the final acid (after derivatization) and its more volatile intermediates, GC-MS provides both purity information and structural confirmation of the main peak and any detectable impurities.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identity of the compound. pharmasources.com

Titration: A classic and accurate method for determining the purity of a carboxylic acid is acid-base titration. A precisely weighed sample of the acid is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, like sodium hydroxide (B78521), to determine the equivalent weight. chromatographytoday.com

A robust quality control process requires validated analytical methods. Method validation ensures that the analytical procedure is suitable for its intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, and robustness. gavinpublishers.comwjarr.comomicsonline.org

Table 4: Key Quality Control Tests for this compound

Test Method Purpose Acceptance Criteria (Typical)
Appearance Visual Inspection Confirms physical state and color. White to off-white solid
Identity ¹H NMR, ¹³C NMR, IR Confirms the chemical structure. Spectrum conforms to reference standard
Purity (Assay) HPLC-UV or Titration Quantifies the amount of the pure substance. ≥ 98.0%
Individual Impurity HPLC-UV or GC-MS Quantifies specific known or unknown impurities. ≤ 0.15%
Total Impurities HPLC-UV or GC-MS Sum of all detected impurities. ≤ 1.0%

| Residual Solvents | Headspace GC | Measures residual solvents from the synthesis. | Complies with ICH Q3C limits |

Future Research Directions in 1 Ethoxycyclobutane 1 Carboxylic Acid Chemistry

Development of Novel and More Efficient Synthetic Routes

While methods for constructing cyclobutane (B1203170) rings exist, the development of more efficient, scalable, and environmentally benign routes to specifically substituted compounds like 1-ethoxycyclobutane-1-carboxylic acid remains a key objective. Current synthetic approaches may rely on multi-step sequences or the use of expensive or hazardous reagents. google.com Future research should focus on overcoming these limitations.

Key areas for investigation include:

Catalytic [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a primary method for forming cyclobutane rings. researchgate.net However, these reactions can suffer from issues with regioselectivity and the need for specialized equipment. A significant future direction is the development of metal- or organo-catalyzed [2+2] cycloaddition reactions that proceed under milder conditions with higher selectivity.

Functionalization of Pre-formed Cyclobutanes: An alternative to de novo ring construction is the modification of readily available cyclobutane precursors. Research into selective C-H activation or late-stage functionalization of simpler cyclobutanes could provide more direct and modular access to the target molecule and its derivatives.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for photochemical reactions. Developing a continuous flow process for the synthesis of this compound or its key intermediates could enable more efficient and safer large-scale production.

Bio-catalytic Methods: The use of enzymes to catalyze key steps could offer unparalleled selectivity and milder reaction conditions. Exploring enzymes for asymmetric cyclobutane formation or for the resolution of racemic intermediates presents a promising avenue for producing enantiomerically pure materials.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Challenges
Catalytic [2+2] Cycloaddition High selectivity, mild conditions, avoids UV light Catalyst design and discovery, substrate scope limitations
Late-Stage C-H Functionalization Increased modularity, rapid access to analogues Achieving high site-selectivity, harsh conditions often required
Continuous Flow Synthesis Enhanced safety, scalability, precise control Reactor design, optimization of reaction parameters

| Enzymatic Synthesis/Resolution | High enantioselectivity, green chemistry | Enzyme discovery and engineering, process optimization |

Exploration of New Reactivity and Transformations

The inherent ring strain of the cyclobutane core, combined with the activating alkoxy and carboxylic acid groups, suggests that this compound could serve as a versatile building block. It can be considered a type of donor-acceptor (D-A) cyclobutane, a class of compounds known for unique reactivity in cycloaddition and ring-opening reactions. researchgate.net

Future research should systematically explore its reactivity profile:

Ring-Opening Reactions: Lewis acid or transition metal catalysis could induce ring-opening of the cyclobutane, generating valuable 1,4-dipolar intermediates. researchgate.net Trapping these intermediates with various electrophiles or nucleophiles could lead to the rapid construction of more complex acyclic or larger ring structures.

[4+n] Cycloaddition Reactions: As a strained four-membered ring, it has the potential to act as a four-carbon synthon in formal [4+2] or [4+3] cycloaddition reactions with various dienophiles or 1,3-dipoles. researchgate.net Investigating its reactivity with partners like aldehydes, imines, and nitrones could yield complex heterocyclic scaffolds. researchgate.net

Decarboxylative Transformations: The carboxylic acid moiety is a handle for various transformations. Research into novel decarboxylative functionalization reactions (e.g., decarboxylative coupling, allylation, or fluorination) could provide direct access to a wide array of 1-ethoxy-1-substituted cyclobutanes, which are otherwise difficult to synthesize.

Polymer Chemistry: The strained ring system could potentially be utilized in ring-opening polymerization (ROP) to create novel polymers with unique backbone structures and properties. Investigating controlled polymerization methods would be a key aspect of this research.

Table 2: Potential Reactivity of this compound

Reaction Type Potential Reaction Partner Expected Product Class
Lewis Acid-Catalyzed [4+2] Annulation Indoles, Silyl Enol Ethers Tricyclic Indolines, Fused Carbocycles
Ring-Opening/Trapping Alcohols, Amines Functionalized Butyric Acid Derivatives
Reaction with Dipolarophiles Aldehydes, Imines, Nitrones Tetrahydrofurans, Pyrrolidines, Isoxazolidines

| Decarboxylative Coupling | Aryl Halides, Alkenes | 1-Aryl/Alkenyl-1-ethoxycyclobutanes |

Advancements in Asymmetric Synthesis of Analogues

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing methods for the asymmetric synthesis of this compound analogues, where the cyclobutane ring contains one or more stereocenters, is a critical future goal.

Promising research directions include:

Chiral Catalyst Development: Designing new chiral Lewis acids or organocatalysts for enantioselective [2+2] cycloadditions could provide direct access to enantiomerically enriched cyclobutane products.

Diastereoselective Synthesis: Utilizing chiral auxiliaries attached to the starting materials could control the stereochemical outcome of the cyclobutane-forming reaction. Subsequent removal of the auxiliary would yield the chiral product.

Kinetic Resolution: Racemic this compound or its derivatives could be resolved through enzyme-catalyzed kinetic resolution, where one enantiomer reacts much faster than the other, allowing for their separation. researchgate.net

Asymmetric C-H Functionalization: The enantioselective functionalization of a C-H bond on a pre-existing, achiral cyclobutane scaffold using a chiral catalyst represents a highly atom-economical approach to generating chirality.

Table 3: Strategies for Asymmetric Synthesis

Approach Description Key Research Focus
Catalytic Asymmetric Synthesis Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. Design of novel, highly efficient, and selective catalysts.
Chiral Auxiliary-Mediated Synthesis A chiral molecule is temporarily incorporated to direct the stereochemical outcome. Development of easily attached and removed auxiliaries.
Enzymatic Kinetic Resolution An enzyme selectively transforms one enantiomer of a racemic mixture. Screening for suitable enzymes and optimizing reaction conditions.

| Desymmetrization | A prochiral starting material is converted into a chiral product. | Identification of suitable prochiral precursors and selective catalysts. |

Integration of Machine Learning and AI in Reaction Discovery

Future applications in this domain include:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the success or failure, yield, and stereoselectivity of a proposed reaction. illinois.edu This can be used to screen potential new transformations for this compound in silico, saving significant experimental time and resources.

Synthesis Planning (Retrosynthesis): AI-powered retrosynthesis tools can propose novel synthetic routes to the target molecule and its analogues. mdpi.com These tools can uncover non-intuitive pathways that a human chemist might overlook.

Optimization of Reaction Conditions: By employing algorithms that learn from experimental results, reaction conditions (e.g., temperature, solvent, catalyst, concentration) can be rapidly optimized for both yield and selectivity. This is particularly useful for complex catalytic systems.

De Novo Molecular Design: AI can be used to design novel cyclobutane-containing molecules with desired properties (e.g., biological activity, material properties). The AI would then work in tandem with retrosynthesis software to ensure the designed molecules are synthetically accessible.

Table 4: Applications of AI/ML in this compound Research

Application AI/ML Tool Potential Impact
Predicting New Reactions Neural Networks, Random Forest Models Prioritizes high-potential experiments for exploring new reactivity.
Discovering Novel Synthetic Routes Retrosynthesis Software Accelerates the design of efficient and innovative syntheses.
Fine-Tuning Reaction Yields Bayesian Optimization, Design of Experiments (DoE) Reduces the number of experiments needed to find optimal conditions.

| Designing Functional Analogues | Generative Models (e.g., VAEs, GANs) | Creates novel, synthesizable molecules with targeted functions. |

Q & A

Q. What are the established synthetic routes for 1-Ethoxycyclobutane-1-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of cyclobutane carboxylic acid derivatives. For example, ethoxy group introduction may occur via reaction of cyclobutane-1-carboxylic acid chloride with ethanol under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts . Alternative routes include alkylation of cyclobutane-1-carboxylate salts with ethylating agents (e.g., ethyl iodide) in polar aprotic solvents like DMF, with yields optimized at 60–80°C . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Characterization requires a multi-technique approach:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~3.5–4.0 ppm for OCH2_2) and cyclobutane ring protons (δ ~1.8–2.5 ppm) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and ester C=O stretch (~1700 cm1^{-1}) verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ or [M-H]^- and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values ensures purity, though discrepancies may arise from polymorphs or impurities .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous cyclobutane carboxylic acids require:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilic Reactivity : Charge distribution at the carboxylic acid and ethoxy groups .
  • Transition States : Predict activation barriers for ester hydrolysis or nucleophilic substitution .
  • Solvent Effects : COSMO-RS simulations assess solvation energy in polar vs. nonpolar solvents .
    Validation requires experimental kinetic studies (e.g., monitoring reactions via HPLC) .

Q. What strategies resolve contradictions in reported physicochemical properties of cyclobutane carboxylic acid derivatives?

  • Methodological Answer : Discrepancies (e.g., melting points, solubility) may arise from:
  • Polymorphism : Use X-ray crystallography to identify crystalline forms .
  • Impurity Profiling : LC-MS or GC-MS detects byproducts from synthesis .
  • Standardized Protocols : Replicate experiments under controlled humidity/temperature .
    Cross-referencing with databases like PubChem or Reaxys ensures data reliability .

Q. What role does the ethoxy group play in the stereoelectronic effects of this compound during nucleophilic reactions?

  • Methodological Answer : The ethoxy group:
  • Electron Donation : Stabilizes adjacent carbocations via +M effect, favoring SN_N1 mechanisms at the cyclobutane ring .
  • Steric Hindrance : Bulky ethoxy group may slow nucleophilic attack at the 1-position, requiring kinetic studies to quantify .
  • Conformational Analysis : NMR NOE experiments or DFT models assess ring puckering and substituent orientation .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in pharmacological studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs for tracking metabolic pathways via scintillation counting .
  • Mass Spectrometry : Identify metabolites (e.g., hydroxylation products) using LC-HRMS .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-aminocyclobutane derivatives) to assess substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.